Sodium Pyridine-3-sulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

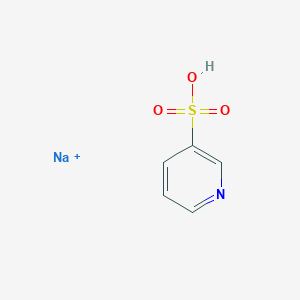

Sodium Pyridine-3-sulfonate (CAS: 15521-77-4) is a sodium salt derived from pyridine-3-sulfonic acid. Its molecular formula is C₅H₄NNaO₃S, with a molecular weight of 181.14–182.15 g/mol (varies slightly due to hydration or measurement methods) . Key properties include:

- Storage: Requires an inert atmosphere at room temperature.

- Hazard Profile: Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .

- Purity: Typically ≥97% in commercial grades .

The compound’s structure combines a pyridine ring with a sulfonate group at the 3-position, enhancing water solubility and enabling diverse applications in pharmaceuticals, chemical synthesis, and materials science .

作用机制

Sodium Pyridine-3-sulfonate exerts its effects primarily through its ability to act as a ligand and catalyst. It interacts with metal ions and other molecules, facilitating various chemical reactions. The sulfonate group enhances its solubility and reactivity, making it effective in catalysis and ligand formation .

Molecular Targets and Pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine-3-Sulfonic Acid (Parent Acid)

Pyridine-3-sulfonic acid (CAS: 636-45-9) serves as the precursor to sodium pyridine-3-sulfonate. Key differences include:

| Property | Pyridine-3-Sulfonic Acid | This compound |

|---|---|---|

| Molecular Formula | C₅H₅NO₃S | C₅H₄NNaO₃S |

| Molecular Weight | 159.16 g/mol | 181.14 g/mol |

| Physical State | Crystalline solid | Hygroscopic solid |

| Melting Point | 210–214°C | Not reported (decomposes) |

| Solubility | Soluble in water/organic solvents | Highly water-soluble |

The sodium salt form improves stability and solubility, making it preferable for industrial applications .

Other Pyridine-Based Sulfonates

Pyridine sulfonate derivatives vary in substituents and properties:

(a) Pyridine-2-sulfonate Derivatives

- Example: 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate (CAS in ).

- Key Differences :

(b) Trifluoromethanesulfonate (Triflate) Esters

Sodium Salts of Other Sulfonic Acids

| Compound | Molecular Formula | Key Properties | Applications |

|---|---|---|---|

| Sodium Benzenesulfonate | C₆H₅SO₃Na | High thermal stability, detergent industry | Surfactants, electroplating |

| Sodium p-Toluenesulfonate | C₇H₇SO₃Na | Hydrophobic aromatic ring | Phase-transfer catalysis |

| This compound | C₅H₄NNaO₃S | Hydrogen-bonding capability, polar pyridine | Pharmaceuticals, crystal engineering |

Structural Advantages of this compound :

- The pyridine nitrogen enables hydrogen bonding and coordination chemistry, unlike purely aromatic sulfonates.

- Forms robust supramolecular architectures (e.g., R₂²(8) motifs) via N–H···O bonds, as observed in pyrimethaminium pyridine-3-sulfonate cocrystals .

Supramolecular Chemistry

- Hydrogen-Bonding Motifs: In pyrimethaminium pyridine-3-sulfonate, the sulfonate group bridges amino groups via N–H···O bonds, creating linear arrays. This contrasts with carboxylate salts, which favor simpler dimeric motifs .

- Pharmaceutical Relevance : Such architectures enhance drug stability and bioavailability, a feature exploited in antimalarial APIs .

生物活性

Sodium pyridine-3-sulfonate (NaPS) is a sulfonated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the sulfonation of pyridine derivatives. A common approach is the reaction of pyridine with sulfonating agents, leading to the formation of the sulfonic acid, which is then converted to its sodium salt form. This process has been optimized for efficiency and yield in laboratory settings .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for use in pharmaceutical formulations. A study highlighted its potential as an antibacterial agent, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria .

2. Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress. It appears to modulate neurotransmitter systems and may enhance synaptic function, which could be beneficial in treating neurodegenerative diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including those involved in metabolic pathways. For instance, it has been noted to affect the activity of NADPH oxidase, an enzyme linked to oxidative stress and inflammation . This inhibition could have implications for diseases characterized by excessive oxidative damage.

Case Study 1: Antimicrobial Activity Assessment

In a controlled study, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, suggesting strong antibacterial properties .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 |

Case Study 2: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The compound significantly reduced cell death and maintained cellular viability compared to control groups without treatment. This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegeneration .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Enzyme Modulation : By inhibiting specific enzymes, it alters metabolic pathways that are crucial in various physiological processes.

- Neurotransmitter Interaction : It may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects.

Future Perspectives

Given its promising biological activities, this compound presents potential applications in pharmaceuticals, particularly in developing antimicrobial agents and neuroprotective drugs. Further research is essential to fully understand its mechanisms of action and to evaluate its efficacy in clinical settings.

科学研究应用

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Sodium pyridine-3-sulfonate serves as an important intermediate in the production of sulfonamides and other pharmaceutical agents. These compounds are widely recognized for their therapeutic properties, including antibacterial and anti-inflammatory effects. The sulfonamide functional group has been extensively studied for its role in various pharmacological applications, such as:

- Antibacterial Activity: Sulfonamides have been used to treat bacterial infections due to their ability to inhibit bacterial growth by interfering with folic acid synthesis .

- Anti-inflammatory Properties: Compounds derived from this compound exhibit anti-inflammatory effects, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

1.2 PI3-Kinase Inhibitors

Recent studies have indicated that derivatives of this compound can function as inhibitors of phosphoinositide 3-kinase (PI3K), which is involved in various cellular processes including growth and metabolism. These inhibitors show potential in treating respiratory diseases and infections caused by bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis .

Industrial Applications

2.1 Electroplating

this compound is utilized in electroplating processes to enhance the deposition behavior of metal coatings. It improves the quality of the electroplated surface by promoting uniformity and reducing defects during the plating process . This application is crucial in industries where high-quality metal finishes are required.

2.2 Dye Manufacturing

The compound is also used in the production of water-soluble reactive dyes. Its sulfonate group increases solubility and reactivity, allowing for better dyeing properties on various substrates . This application is particularly important in textile manufacturing where vibrant colors and durability are desired.

Case Studies

属性

CAS 编号 |

15521-77-4 |

|---|---|

分子式 |

C5H5NNaO3S |

分子量 |

182.16 g/mol |

IUPAC 名称 |

sodium;pyridine-3-sulfonate |

InChI |

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9); |

InChI 键 |

HZGXRCZOUUZHMB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

手性 SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=CN=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

15521-77-4 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。